molecular formula C13H9F3N2OS B2818127 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide CAS No. 868256-37-5

2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2818127
CAS No.: 868256-37-5
M. Wt: 298.28
InChI Key: YYAQFTUYWHXQPI-UHFFFAOYSA-N
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Description

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide is an organic compound that features a pyridine ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-chloropyridine with thiourea to form 2-(2-pyridinylsulfanyl)amine. This intermediate is then reacted with 2,4,5-trifluorobenzoyl chloride under basic conditions to yield the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the pyridinylsulfanyl group can modulate its reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinylsulfanyl)-N-(2,4-difluorophenyl)acetamide
  • 2-(2-Pyridinylsulfanyl)-N-(2,4,5-trichlorophenyl)acetamide
  • 2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)propionamide

Uniqueness

2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c14-8-5-10(16)11(6-9(8)15)18-12(19)7-20-13-3-1-2-4-17-13/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQFTUYWHXQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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